Cas no 1504030-31-2 (methyl 4-amino-3-cyclobutylbutanoate)
methyl 4-amino-3-cyclobutylbutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-3-cyclobutylbutanoate
- AKOS019050987
- 1504030-31-2
- EN300-1069549
-
- Inchi: 1S/C9H17NO2/c1-12-9(11)5-8(6-10)7-3-2-4-7/h7-8H,2-6,10H2,1H3
- InChI Key: WISGQKYKLLNENN-UHFFFAOYSA-N
- SMILES: O(C)C(CC(CN)C1CCC1)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 52.3Ų
methyl 4-amino-3-cyclobutylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1069549-0.05g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 0.05g |
$792.0 | 2023-10-28 | |
| Enamine | EN300-1069549-0.1g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 0.1g |
$829.0 | 2023-10-28 | |
| Enamine | EN300-1069549-0.25g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 0.25g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1069549-0.5g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 0.5g |
$905.0 | 2023-10-28 | |
| Enamine | EN300-1069549-1.0g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 1g |
$943.0 | 2023-06-10 | ||
| Enamine | EN300-1069549-2.5g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
| Enamine | EN300-1069549-5.0g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 5g |
$2732.0 | 2023-06-10 | ||
| Enamine | EN300-1069549-10.0g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 10g |
$4052.0 | 2023-06-10 | ||
| Enamine | EN300-1069549-1g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 1g |
$943.0 | 2023-10-28 | |
| Enamine | EN300-1069549-5g |
methyl 4-amino-3-cyclobutylbutanoate |
1504030-31-2 | 95% | 5g |
$2732.0 | 2023-10-28 |
methyl 4-amino-3-cyclobutylbutanoate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on methyl 4-amino-3-cyclobutylbutanoate
Exploring the Properties and Applications of Methyl 4-Amino-3-Cyclobutylbutanoate (CAS No. 1504030-31-2)
In the realm of fine chemicals and pharmaceutical intermediates, methyl 4-amino-3-cyclobutylbutanoate (CAS No. 1504030-31-2) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its cyclobutyl moiety and ester-functionalized backbone, serves as a critical building block in synthetic organic chemistry. Researchers and industries are increasingly exploring its potential in drug discovery, agrochemical formulations, and specialty materials, aligning with the growing demand for high-value intermediates in sustainable chemistry.
The molecular structure of methyl 4-amino-3-cyclobutylbutanoate combines a cyclobutane ring with an amino-ester group, offering steric constraints and electronic properties that are valuable in modulating biological activity. Its CAS registry number, 1504030-31-2, ensures precise identification in regulatory and commercial contexts. Recent studies highlight its role in synthesizing peptide mimetics and small-molecule inhibitors, addressing trending topics like targeted cancer therapies and enzyme modulation. The compound's lipophilicity and conformational rigidity make it a candidate for optimizing drug bioavailability—a hot topic in AI-driven drug design platforms.
From an industrial perspective, the synthesis of methyl 4-amino-3-cyclobutylbutanoate often involves catalytic hydrogenation or enantioselective methods, reflecting the shift toward green chemistry and atom economy. These methods align with global sustainability goals, a recurring theme in ESG-focused research. Analytical techniques such as HPLC and NMR are employed to validate purity, a critical factor given its applications in GMP-compliant pharmaceutical production. Users frequently search for "CAS 1504030-31-2 supplier" or "methyl 4-amino-3-cyclobutylbutanoate synthesis," underscoring its commercial relevance.
Beyond pharmaceuticals, this compound finds utility in flavor and fragrance industries, where its ester group contributes to volatile profiles. Its stability under physiological conditions also makes it a candidate for prodrug development, a niche yet rapidly growing field. As machine learning accelerates molecular property prediction, compounds like methyl 4-amino-3-cyclobutylbutanoate benefit from virtual screening pipelines, reducing R&D timelines. This intersection of chemistry and technology resonates with queries like "AI in chemical synthesis" and "bioactive intermediates 2024."
Quality control and regulatory compliance are paramount for CAS 1504030-31-2. Reputable suppliers provide COAs (Certificates of Analysis) and MSDS documentation, addressing end-user concerns about traceability and safety—frequently searched terms include "methyl 4-amino-3-cyclobutylbutanoate safety data." Storage recommendations typically emphasize inert atmospheres and low temperatures to preserve the compound's integrity, a detail critical for long-term stability studies.
In conclusion, methyl 4-amino-3-cyclobutylbutanoate exemplifies the synergy between structural innovation and functional adaptability. Its applications span drug discovery, material science, and beyond, driven by advancements in catalysis and computational chemistry. As industries prioritize sustainable and efficient synthetic routes, this compound is poised to remain a focal point in both academic and industrial research landscapes.
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